1-Amino-2-biphenyl-4-ylpropan-2-ol

Description

Significance of Chiral Amino Alcohols in Asymmetric Synthesis and Catalysis

Chiral 1,2-amino alcohols are a privileged class of organic compounds, widely recognized for their utility as chiral auxiliaries and ligands in asymmetric synthesis. ontosight.ainih.gov This significance stems from their ability to induce stereoselectivity in chemical reactions, guiding the formation of one enantiomer of a chiral product over the other. This control is paramount in the synthesis of pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

The efficacy of chiral amino alcohols in asymmetric catalysis arises from their bifunctional nature, possessing both a Lewis basic amino group and a hydroxyl group that can coordinate to metal centers. This coordination creates a well-defined chiral environment around a catalytic metal, influencing the stereochemical outcome of reactions such as reductions, oxidations, and carbon-carbon bond formations. The development of novel chiral amino alcohols continues to be an active area of research, aimed at achieving higher efficiency and selectivity in asymmetric transformations. nih.govbeilstein-journals.org

Role of the Biphenyl (B1667301) Moiety in Stereochemical Control and Molecular Design

The biphenyl group, consisting of two phenyl rings linked by a single carbon-carbon bond, is more than just a simple aromatic substituent. Its true significance in stereochemical control emerges in appropriately substituted derivatives, where rotation around the central single bond is restricted. This restricted rotation gives rise to a form of stereoisomerism known as atropisomerism, where the molecule becomes chiral due to hindered rotation, not a stereocenter.

This phenomenon is a powerful tool in molecular design, allowing for the creation of rigid and well-defined three-dimensional structures. Axially chiral biphenyls have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions, demonstrating their ability to impart a high degree of stereochemical control. nih.govsmolecule.com The steric bulk and electronic properties of the substituents on the phenyl rings can be fine-tuned to optimize the ligand's performance in a given catalytic cycle.

Structural Overview of 1-Amino-2-biphenyl-4-ylpropan-2-ol and Research Context

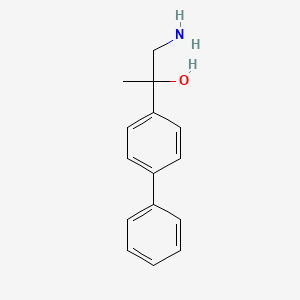

This compound integrates the key features of both chiral amino alcohols and biphenyl scaffolds. Its structure comprises a propan-2-ol backbone with an amino group at the C1 position and a biphenyl-4-yl group at the C2 position. The presence of a stereocenter at C2, bearing a hydroxyl group, a methyl group, a 4-biphenyl group, and an aminomethyl group, renders the molecule chiral.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the study of analogous structures provides a clear research context. For instance, the crystallographic analysis of the closely related compound, 2-(biphenyl-4-yl)propan-2-ol, which lacks the C1 amino group, reveals important structural parameters of the biphenyl-propanol core.

Crystallographic Data for 2-(Biphenyl-4-yl)propan-2-ol

| Parameter | Value |

|---|---|

| Formula | C₁₅H₁₆O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.4406 (14) |

| b (Å) | 15.5754 (18) |

| c (Å) | 25.741 (3) |

| β (°) | 102.332 (2) |

| V (ų) | 4872.7 (10) |

Data sourced from the Cambridge Crystallographic Data Centre.

Scope and Objectives of Academic Inquiry into this compound

The unique structural amalgamation in this compound presents several avenues for academic investigation. A primary objective would be its synthesis, particularly the development of stereoselective routes to obtain enantiomerically pure forms of the compound. This would likely involve strategies such as the asymmetric reduction of a corresponding aminoketone precursor or the use of chiral starting materials.

A further area of inquiry would be the characterization of its physical and chemical properties. This would involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and elucidate its conformational preferences in solution.

The principal research focus, however, would likely be on its application as a chiral ligand in asymmetric catalysis. The combination of the chiral amino alcohol functionality and the rigid biphenyl substituent suggests its potential to form effective complexes with various transition metals. Evaluating the performance of these complexes in benchmark asymmetric reactions would be a key objective to determine its efficacy as a chiral ligand. Such studies would contribute to the broader understanding of how ligand architecture influences catalytic activity and stereoselectivity.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-2-(4-phenylphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(17,11-16)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10,17H,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITGHYMPJDZJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Amino 2 Biphenyl 4 Ylpropan 2 Ol

Retrosynthetic Analysis of 1-Amino-2-biphenyl-4-ylpropan-2-ol

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical disconnections are the carbon-nitrogen (C-N) bond and the carbon-carbon (C-C) bond adjacent to the tertiary alcohol.

C-N Bond Disconnection: This approach suggests a precursor such as an α-hydroxy ketone or an epoxide. The amino group can be introduced via reductive amination of an α-hydroxy ketone or by the ring-opening of a suitable epoxide with an ammonia (B1221849) equivalent.

C-C Bond Disconnection: This strategy points towards a Grignard-type reaction between a biphenyl-containing ketone and a one-carbon nucleophile bearing a protected amino group.

A common and practical starting material for the synthesis is 4-phenylacetophenone. This readily available ketone can be elaborated through various synthetic steps to introduce the required amino and hydroxyl functionalities. One plausible synthetic sequence involves the α-bromination of 4-phenylacetophenone, followed by displacement of the bromide with an amino group (or a protected equivalent) and subsequent addition of a methyl group to the carbonyl.

Another retrosynthetic approach considers the entire amino alcohol moiety as a single unit that can be constructed from simpler precursors. For instance, an indole-based strategy, while not directly applicable, provides insight into forming complex nitrogen-containing rings which can be conceptually adapted. youtube.com This involves the condensation of an amine and a carboxylic acid to form an aminal, a functional group similar to the amino alcohol. youtube.com

Enantioselective Synthesis Strategies for this compound

Achieving high enantioselectivity is crucial for the synthesis of biologically active molecules. Several strategies have been developed to produce specific stereoisomers of this compound and related chiral amino alcohols. frontiersin.orgnih.gov

Chiral Auxiliaries in the Synthesis of this compound Precursors

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary can be removed and often recycled. sigmaaldrich.com

For the synthesis of precursors to this compound, chiral oxazolidinones, such as those derived from ephedrine (B3423809) or pseudoephedrine, are commonly employed. wikipedia.orgsigmaaldrich.com For example, an N-acylated oxazolidinone derived from a biphenyl (B1667301) ketone precursor can undergo diastereoselective alkylation or aldol (B89426) reactions. nih.gov The rigid conformation of the oxazolidinone directs the incoming electrophile to one face of the enolate, leading to a high degree of stereocontrol. nih.gov Another example is the use of an (S)-indoline chiral auxiliary in the synthesis of 1,2-amino alcohols, which has demonstrated high diastereoselectivity (up to >99% de). nih.gov

| Chiral Auxiliary Type | Example | Key Application | Typical Diastereoselectivity |

| Oxazolidinones | Evans Auxiliaries (e.g., (S)-4-Benzyl-2-oxazolidinone) | Asymmetric alkylation, aldol reactions | High (often >95:5 dr) |

| Indolines | (S)-indoline | Asymmetric synthesis of 1,2-amino alcohols | Up to >99% de |

| Camphorsultam | Oppolzer's Camphorsultam | Asymmetric alkylation, conjugate additions | High |

| Pseudoephedrine | Myers' Pseudoephedrine | Asymmetric alkylation of enolates | High |

Asymmetric Catalytic Approaches to this compound and Its Intermediates

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Transition Metal-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of α-amino ketones is a powerful method for the synthesis of chiral vicinal amino alcohols. nih.govacs.orgacs.org This reaction typically involves the use of a transition metal catalyst, such as rhodium, ruthenium, or cobalt, complexed with a chiral ligand. nih.govacs.orgresearchgate.net For the synthesis of this compound, a key intermediate would be 1-amino-1-(biphenyl-4-yl)propan-2-one.

Recent advancements have focused on earth-abundant metals like cobalt. nih.govacs.orgacs.org Cobalt catalysts, in conjunction with chiral phosphine (B1218219) ligands, have shown high efficiency and enantioselectivity (up to 99% ee) in the hydrogenation of α-primary amino ketones. nih.govacs.org The mechanism often involves the coordination of the amino group to the metal center, which assists in the catalytic cycle. nih.gov

| Catalyst System | Substrate Type | Typical Enantioselectivity (ee) | Reference |

| [Co(BF₄)₂·6H₂O] / Chiral Phosphine Ligand | α-Primary Amino Ketones | 84-99% | acs.org |

| Ru(II)-Chiral Diphosphine | α-Amino Ketone Hydrochlorides | >95% | thieme-connect.de |

| Ni-based catalysts | N-aryl imino esters | up to 98% | researchgate.net |

Biocatalytic Pathways for Chiral Amino Alcohol Formation

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and enantioselectivity under mild conditions. mdpi.comnih.gov For the synthesis of chiral amino alcohols, several classes of enzymes are particularly relevant. ucl.ac.uk

Ketoreductases (KREDs): These enzymes catalyze the asymmetric reduction of ketones to alcohols. A suitably engineered ketoreductase could reduce a precursor like 1-amino-1-(biphenyl-4-yl)propan-2-one to the desired amino alcohol with high enantiopurity. mdpi.com

Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones. frontiersin.orgnih.gov This one-step process uses ammonia as the amine source and can achieve very high enantioselectivities (>99% ee). nih.gov

Transaminases (TAs): Transaminases can be used to convert a ketone into a chiral amine. In a coupled enzyme cascade, a diol intermediate can be oxidized to a hydroxy ketone and then aminated by a transaminase to yield an enantiomerically pure amino alcohol. nih.gov

These biocatalytic methods offer sustainable and efficient routes to chiral amino alcohols, often with excellent yields and enantioselectivities. mdpi.comnih.gov

Organocatalytic Methods for Stereocontrolled Synthesis

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. diva-portal.org For the synthesis of amino alcohol precursors, several organocatalytic strategies can be envisioned.

Aza-Henry (Nitro-Mannich) Reaction: The enantioselective addition of a nitroalkane to an imine, catalyzed by a chiral bifunctional organocatalyst, can produce nitroamines. nih.gov Subsequent reduction of the nitro group would yield the corresponding amino alcohol.

Asymmetric Michael Addition: Chiral primary β-amino alcohols have been used as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes, demonstrating the utility of amino alcohols in promoting stereoselectivity. rsc.org

Asymmetric Aldol and Mannich Reactions: Proline and its derivatives are effective catalysts for asymmetric aldol and Mannich reactions. These reactions could be used to construct the carbon skeleton of this compound with control over the newly formed stereocenters.

The development of organocatalytic methods for the synthesis of complex molecules like this compound is an active area of research, offering mild and environmentally friendly synthetic alternatives. diva-portal.orgnih.gov

Chiral Pool Approaches to Biphenyl-Substituted Propan-2-ols and Amines

Chiral pool synthesis is a strategy that utilizes readily available, naturally occurring chiral molecules as starting materials. youtube.com This approach leverages the predefined stereochemistry of these natural products to build more complex chiral molecules, such as this compound. youtube.com The inherent chirality of the starting material guides the formation of new stereocenters, often with high diastereoselectivity.

Commonly used chiral starting materials include amino acids, terpenes, and carbohydrates. youtube.com For the synthesis of biphenyl-substituted propan-2-ols and amines, a suitable chiral precursor would contain a functional group that can be elaborated into the desired amino alcohol side chain. For instance, a chiral amino acid could be a logical starting point, where the existing stereocenter can be preserved throughout the synthetic sequence. The synthesis is often multi-step and may involve protecting group strategies to mask reactive functional groups while other parts of the molecule are being modified. youtube.com A key challenge in this approach is identifying a suitable and economically viable chiral starting material that can be efficiently converted to the target molecule. youtube.com

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through either convergent or divergent strategies. A convergent synthesis involves preparing different fragments of the molecule separately and then joining them together near the end of the synthesis. In contrast, a divergent synthesis starts with a common intermediate that is then elaborated into a variety of related structures.

A critical step in the synthesis of this compound is the formation of the biphenyl core. The biphenyl motif is a common structural feature in many biologically active compounds and pharmaceuticals. gre.ac.ukresearchgate.net Several powerful transition-metal-catalyzed cross-coupling reactions are widely employed for this purpose. researchgate.net

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl systems. mdpi.comnih.gov This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an aryl halide or triflate, catalyzed by a palladium complex. mdpi.comnih.gov

The reaction is favored in many synthetic applications due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acids. nih.gov The general mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biphenyl product and regenerate the palladium catalyst. rsc.org For the synthesis of this compound, a suitable strategy would involve the coupling of a boronic acid or ester derivative of one phenyl ring with a halide or triflate derivative of the other, where one of the rings already bears the propan-2-ol precursor.

Table 1: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis

| Coupling Reaction | Typical Catalyst | Coupling Partners | Key Advantages | Common Challenges |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium complexes | Organoboron compounds and aryl halides/triflates | Mild conditions, high functional group tolerance, commercially available reagents. nih.gov | Potential for side reactions, catalyst deactivation. |

| Ullmann | Copper | Two aryl halides | Can be used for symmetrical and unsymmetrical biphenyls. nih.govresearchgate.net | Harsh reaction conditions (high temperatures), often requires stoichiometric copper. wikipedia.org |

| Negishi | Nickel or Palladium | Organozinc compounds and aryl halides | High reactivity of organozinc reagents. youtube.com | Sensitivity of organozinc reagents to air and moisture. youtube.com |

| Stille | Palladium | Organotin compounds and aryl halides | Tolerant to a wide range of functional groups. | Toxicity of organotin compounds and byproducts. |

The Ullmann condensation is a classic method for forming biaryl linkages, typically involving the copper-mediated coupling of two aryl halide molecules. researchgate.netwikipedia.org While traditionally requiring harsh conditions such as high temperatures and stoichiometric amounts of copper, modern variations have been developed that utilize catalytic amounts of copper and milder conditions. wikipedia.orgmdpi.com The reaction can be used to synthesize both symmetrical and unsymmetrical biphenyls. nih.govresearchgate.net In the context of synthesizing complex molecules, the Ullmann reaction can be a powerful tool, especially when other coupling methods are not effective. For instance, it has been used in the asymmetric synthesis of chiral biphenyl ligands where the coupling proceeds with high diastereoselectivity. nih.gov

The Negishi and Stille couplings are also powerful palladium-catalyzed cross-coupling reactions for C-C bond formation. rsc.org The Negishi coupling utilizes organozinc reagents, which are highly reactive, allowing for the coupling of a wide range of aryl halides. youtube.com This reaction is known for its high efficiency and functional group tolerance. youtube.com However, the organozinc reagents are often sensitive to air and moisture, requiring careful handling. youtube.com

The Stille coupling employs organotin reagents. A key advantage of the Stille reaction is its tolerance to a broad array of functional groups. However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. The general mechanism for both reactions follows the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org

The introduction of the amino group is a crucial step in the synthesis of this compound. Several methods can be employed to install the amine functionality.

One common strategy is the reductive amination of a corresponding ketone precursor. This involves reacting the ketone with ammonia or a primary amine in the presence of a reducing agent to form the desired amine. google.com Another approach is the amination of an α-halocarbonyl compound . An α-halo acid or ketone can react with ammonia to produce the corresponding α-amino acid or α-amino ketone. spcmc.ac.inlibretexts.org

The Gabriel synthesis offers a classic and reliable method for preparing primary amines from alkyl halides, using phthalimide (B116566) as an ammonia surrogate. libretexts.org This method avoids the over-alkylation often seen with direct amination. The Strecker synthesis is another fundamental method that produces α-amino acids from an aldehyde, ammonia, and cyanide. libretexts.org

In the context of chiral synthesis, asymmetric methods for amine formation are highly valuable. The use of chiral auxiliaries, such as the Ellman sulfinamide, can enable the stereoselective synthesis of chiral amines. nih.gov These auxiliaries react with imines to form diastereomeric adducts that can be separated, followed by removal of the auxiliary to yield the enantiomerically enriched amine.

Introduction of the Amino Group

Reductive Amination Strategies

Reductive amination serves as a versatile and widely employed method for the synthesis of amines. masterorganicchemistry.comlibretexts.org This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. youtube.com For the synthesis of this compound, a suitable ketone precursor, 1-hydroxy-2-biphenyl-4-ylpropan-2-one, would be reacted with ammonia. The intermediate imine is then reduced in situ to the desired primary amine. libretexts.org

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical for the success of the reaction, with milder reagents like NaBH₃CN often being preferred as they can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com The reaction is often carried out in a protic solvent such as methanol (B129727) or ethanol. organic-chemistry.org

Table 1: Key Reagents in Reductive Amination

| Reagent | Function |

|---|---|

| 1-hydroxy-2-biphenyl-4-ylpropan-2-one | Ketone Precursor |

| Ammonia (NH₃) | Amine Source |

| Sodium Cyanoborohydride (NaBH₃CN) | Reducing Agent |

Gabriel Synthesis and Analogous Amine Formation

The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines, effectively avoiding the overalkylation that can occur with direct alkylation of ammonia. wikipedia.orgmasterorganicchemistry.com This method utilizes potassium phthalimide as an ammonia surrogate. organic-chemistry.org

In the context of synthesizing this compound, the synthesis would commence with a suitable alkyl halide, such as 1-halo-2-biphenyl-4-ylpropan-2-ol. This halide is then treated with potassium phthalimide to form an N-alkylated phthalimide intermediate. libretexts.org The subsequent cleavage of the phthalimide group, typically achieved by hydrazinolysis (using hydrazine, N₂H₄) or acidic hydrolysis, liberates the desired primary amine. wikipedia.orglibretexts.org While effective, the Gabriel synthesis can be limited by harsh reaction conditions. wikipedia.org Alternative reagents electronically similar to phthalimide salts have been developed to offer milder hydrolysis and broader applicability. wikipedia.org

Formation of the Propan-2-ol Backbone

Carbonyl Reductions to Secondary Alcohols

The propan-2-ol moiety of the target molecule can be generated through the reduction of a corresponding ketone. This is a fundamental transformation in organic synthesis. libretexts.orgyoutube.com The starting material for this approach would be 1-amino-2-biphenyl-4-ylpropan-2-one.

The reduction of the ketone to a secondary alcohol is typically accomplished using metal hydride reagents. libretexts.org Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are the most common reagents for this purpose. libretexts.orgyoutube.com LiAlH₄ is a more potent reducing agent than NaBH₄. libretexts.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org Aldehydes are reduced to primary alcohols, while ketones are reduced to secondary alcohols. libretexts.orgyoutube.com

Grignard Additions and Related Alkylation Methods

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. rsc.org The synthesis of this compound via a Grignard reaction would involve the addition of a methylmagnesium halide (e.g., methylmagnesium bromide) to a suitable biphenyl-containing ester or ketone precursor. For instance, reacting methyl 4-biphenylacetate with an excess of a methyl Grignard reagent would lead to the formation of the tertiary alcohol after an acidic workup. However, this would generate 2-biphenyl-4-ylpropan-2-ol, which would then require a separate amination step.

A more direct approach would involve the addition of a Grignard reagent to a nitrile. For example, the reaction of 4-biphenylacetonitrile (B151210) with methylmagnesium bromide could potentially lead to an imine intermediate, which upon hydrolysis and subsequent reduction and amination steps could yield the target compound. The reaction conditions, such as temperature and the nature of the Grignard reagent, can significantly influence the outcome and yield of the reaction. nih.gov

Epoxide Ring-Opening Reactions with Amines

The ring-opening of epoxides with amines is a direct and atom-economical method for the synthesis of β-amino alcohols. jsynthchem.comrsc.orgrroij.com This reaction proceeds via a nucleophilic attack of the amine on one of the epoxide's carbon atoms, leading to the formation of a new carbon-nitrogen bond and a hydroxyl group. jsynthchem.com

For the synthesis of this compound, the starting material would be a suitably substituted epoxide, such as 2-(biphenyl-4-yl)-2-methyloxirane. The reaction of this epoxide with ammonia would directly yield the target amino alcohol. ursa.cat The regioselectivity of the ring-opening is an important consideration and can be influenced by steric and electronic factors, as well as the choice of catalyst. ursa.catmdpi.com In some cases, Lewis acids or other catalysts may be employed to facilitate the reaction. ursa.catmdpi.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and the formation of byproducts. For the synthesis of this compound, several parameters can be adjusted depending on the chosen synthetic route.

In reductive amination, the pH of the reaction medium is crucial. Slightly acidic conditions (pH ~5-6) are often optimal to facilitate imine formation without deactivating the amine nucleophile. youtube.com The choice and stoichiometry of the reducing agent also play a significant role.

For Grignard reactions, the temperature is a key variable. Lower temperatures are often employed to control the reactivity of the Grignard reagent and prevent side reactions. uni-muenchen.de The solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), must be anhydrous to prevent quenching of the Grignard reagent.

In epoxide ring-opening reactions, the choice of solvent and the use of a catalyst can significantly impact the reaction rate and regioselectivity. ursa.cat For instance, the use of co-solvents like isopropyl alcohol or 1,4-dioxane (B91453) with aqueous ammonia has been shown to be effective. ursa.cat

Recent advancements in synthetic methodology, such as the use of flow chemistry and Bayesian optimization, offer powerful tools for rapidly screening multiple reaction parameters (e.g., temperature, concentration, catalyst loading, and flow rate) to identify the optimal conditions for a given transformation, potentially leading to higher yields and more efficient processes. nih.gov

Stereochemical Aspects and Chiral Recognition of 1 Amino 2 Biphenyl 4 Ylpropan 2 Ol

Analysis of Stereogenic Centers in 1-Amino-2-biphenyl-4-ylpropan-2-ol

This compound possesses a single stereogenic center, which is a carbon atom bonded to four different substituent groups. This chiral center is located at the second carbon atom of the propan-2-ol backbone. The four distinct groups attached to this carbon are:

An amino group (-NH₂)

A methyl group (-CH₃)

A hydroxyl group (-OH)

A 4-biphenyl group

The presence of this single chiral center gives rise to two possible enantiomers, designated as (R)-1-Amino-2-biphenyl-4-ylpropan-2-ol and (S)-1-Amino-2-biphenyl-4-ylpropan-2-ol. These enantiomers are non-superimposable mirror images of each other and may exhibit different physiological effects.

Enantiomeric and Diastereomeric Purity Determination in Synthetic Routes

The synthesis of a single, desired enantiomer of this compound necessitates precise methods to determine the enantiomeric and, if applicable, diastereomeric purity of the product. Several analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy being the most prominent. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying enantiomers. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for the enantioseparation of chiral amines and their derivatives. mdpi.com The enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, can be accurately determined by comparing the peak areas of the two enantiomers in the chromatogram. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly in the presence of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is another effective method for determining enantiomeric purity. nih.gov CSAs, such as (R)- or (S)-BINOL (1,1'-bi-2-naphthol) derivatives, form transient diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction results in chemically shifted, and therefore distinguishable, signals for each enantiomer in the NMR spectrum. nih.gov The integration of these signals allows for the calculation of the enantiomeric ratio. nih.gov

Diastereomeric Purity: In synthetic routes that may produce diastereomers, which are stereoisomers that are not mirror images, techniques like HPLC and NMR are also crucial for their separation and quantification. Diastereomers have different physical properties, which generally makes their separation less complex than that of enantiomers. libretexts.org

Conformational Analysis and Rotational Isomerism of the Biphenyl (B1667301) Moiety

The biphenyl moiety of this compound introduces an additional layer of structural complexity due to rotational isomerism. The two phenyl rings of the biphenyl group are not coplanar due to steric hindrance between the ortho-hydrogen atoms. libretexts.org This restricted rotation around the single bond connecting the two rings leads to a twisted conformation. libretexts.org

The dihedral angle between the two phenyl rings is a key parameter in the conformational analysis of biphenyl derivatives. libretexts.org While unsubstituted biphenyl has a relatively low barrier to rotation, allowing for rapid interconversion between its twisted enantiomeric conformations, the presence of substituents can significantly increase this barrier. libretexts.orgic.ac.uk The size and nature of these substituents dictate the rotational energy barrier and the preferred dihedral angle. ic.ac.uk

Atropisomerism Considerations in Substituted Biphenyl Precursors

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual rotational isomers (atropisomers). libretexts.org This phenomenon is particularly relevant to substituted biphenyl compounds, which are often precursors in the synthesis of molecules like this compound. slideshare.net

For a biphenyl derivative to exhibit atropisomerism, there must be sufficiently large substituents in the ortho positions of both phenyl rings to restrict rotation. libretexts.orgslideshare.net The configurational stability of these atropisomers is determined by the free energy barrier to rotation. slideshare.net A generally accepted threshold for the isolation of atropisomers at room temperature is a rotational barrier of approximately 16 to 19 kcal/mol. libretexts.org

The synthesis of specific atropisomers of biphenyl precursors is a significant challenge in organic synthesis. rsc.orgrsc.org Asymmetric synthesis strategies, often employing chiral catalysts or auxiliaries, are utilized to control the axial chirality and produce the desired atropisomer in high enantiomeric excess. rsc.org

Chiral Resolution Techniques for Enantiopure this compound

Obtaining enantiomerically pure this compound often involves the resolution of a racemic mixture, which contains equal amounts of both enantiomers. wikipedia.org Several techniques can be employed for this purpose.

Classical Chemical Resolution: This widely used method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org Common resolving agents include tartaric acid and its derivatives. wikipedia.orgnih.gov Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequently, the pure enantiomer of the amine can be recovered by removing the resolving agent. wikipedia.org

Chromatographic Resolution: As mentioned previously, chiral HPLC is a powerful analytical technique that can also be scaled up for preparative separations to isolate individual enantiomers. nih.gov Another chromatographic method is capillary electrophoresis (CE), which can achieve enantioseparation using chiral selectors in the background electrolyte. jiangnan.edu.cn

Enzymatic Resolution: Biocatalysis, utilizing enzymes such as lipases, offers a green and highly selective method for chiral resolution. mdpi.com Lipases can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com

Reactivity and Reaction Mechanisms of 1 Amino 2 Biphenyl 4 Ylpropan 2 Ol

Reactivity of the Amino Group

The primary amino group (-NH₂) is a potent nucleophile and a weak base, enabling a variety of reactions at the nitrogen atom. Its reactivity is central to the synthesis of numerous derivatives.

N-alkylation introduces alkyl substituents to the amino group, a common strategy in the synthesis of pharmaceutical compounds. beilstein-journals.org Traditional methods often involve reagents like alkyl halides, but these can lead to poor selectivity and the formation of stoichiometric salt by-products. beilstein-journals.org More modern and sustainable approaches, such as "hydrogen borrowing" or direct reductive amination with alcohols, offer greener alternatives that produce water as the only byproduct. beilstein-journals.orgnih.govresearchgate.net In this process, a catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde, which then reacts with the amine to form an imine. The borrowed hydrogen is then returned to reduce the imine to the N-alkylated amine. beilstein-journals.org

N-acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is typically robust and high-yielding. Given the presence of a hydroxyl group in the molecule, chemoselectivity can be a challenge. However, the greater nucleophilicity of the amine compared to the sterically hindered tertiary alcohol generally allows for selective N-acylation under controlled conditions. researchgate.net

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Amines/Amino Alcohols

| Reaction Type | Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| N-Alkylation | Amine, Alcohol | Ruthenium or Iridium Complexes | "Hydrogen Borrowing" mechanism; produces water as byproduct. | beilstein-journals.org |

| N-Alkylation | Amino Acid, Alcohol | Iron or Ruthenium Catalysts | Direct alkylation of unprotected amino acids. | nih.govresearchgate.net |

| N-Acylation | Amino Alcohol, Acyl Chloride | Base (e.g., Triethylamine) | Generally high-yielding; selective N-acylation over O-acylation is achievable. | researchgate.netmdpi.com |

This table presents generalized conditions and may require optimization for the specific substrate.

The formation of an amide bond is one of the most fundamental transformations of the amino group. rsc.org This reaction connects the amine with a carboxylic acid to create an amide linkage, a key feature in many biologically active molecules, including peptides. libretexts.orgumich.edu The direct reaction between an amine and a carboxylic acid requires high temperatures to drive off water and is often inefficient. masterorganicchemistry.com

More commonly, the carboxylic acid is first "activated" using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate this transformation under mild conditions. masterorganicchemistry.comalgoreducation.com The coupling agent reacts with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the nucleophilic amino group of 1-Amino-2-biphenyl-4-ylpropan-2-ol to yield the corresponding amide. umich.edu An example of this is seen in the synthesis of a hybrid molecule where a flurbiprofen (B1673479) fragment (a biphenyl-containing carboxylic acid) is linked to a coumarin (B35378) skeleton via an amide bond. mdpi.com

Table 2: Common Methods for Amide Bond Formation

| Method | Activating/Coupling Agent | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Acid Chloride Method | Thionyl Chloride (to form acid chloride) | Typically requires a base (e.g., pyridine) | High reactivity of the acid chloride. | libretexts.org |

| Carbodiimide Coupling | DCC, EDC | Mild, neutral conditions | Widely applicable, useful for sensitive substrates. | masterorganicchemistry.comalgoreducation.com |

This table presents generalized conditions and may require optimization for the specific substrate.

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of heterocyclic compounds. Intramolecular reactions involving both the amino and hydroxyl groups can lead to the formation of various ring systems. nih.gov

For instance, a reaction pathway analogous to the transformation of 1-(2-aminophenyl)propan-2-ol (B2423658) could lead to cyclized products. researchgate.net This process can involve an initial dehydration of the tertiary alcohol to form an alkene, followed by intramolecular cyclization of the amine onto the newly formed double bond or a related intermediate. Another possibility is a "dehydration-cyclization and dehydrogenation" sequence, which could ultimately form indole-type derivatives. researchgate.net The specific product would be highly dependent on the catalyst and reaction conditions used, with acidic catalysts favoring cyclization. researchgate.net

Transformations Involving the Hydroxyl Group

The tertiary hydroxyl group (-OH) in this compound is sterically hindered, which influences its reactivity compared to primary or secondary alcohols. Nevertheless, it can participate in several key transformations.

Oxidation of the tertiary alcohol in this compound is not possible without breaking a carbon-carbon bond, as there is no hydrogen atom on the carbinol carbon. However, the molecule as a whole can undergo oxidative transformations. For example, in analogous amino alcohols, oxidation can target the carbon bearing the amino group. mdpi.com More relevantly, studies on the closely related compound 1-(2-Aminophenyl)propan-2-ol suggest that the hydroxyl group can be oxidized to a ketone, which would imply a rearrangement or a different starting material structure than the one named. It is more likely that under certain catalytic conditions, such as with a "hydrogen borrowing" catalyst, the entire amino alcohol moiety could be transformed. For example, the transformation of 1-(2-aminophenyl)propan-2-ol to 2-methylindoline (B143341) involves a network of dehydration, cyclization, and dehydrogenation (oxidation) steps. researchgate.net

Reduction of the tertiary hydroxyl group is a challenging transformation. It typically requires harsh conditions and proceeds via cleavage of the C-O bond, effectively removing the hydroxyl group. This is not a common or selective pathway, especially in the presence of other functional groups.

Esterification of a tertiary alcohol like the one in this compound is generally difficult due to significant steric hindrance around the hydroxyl group. nih.gov Standard Fischer esterification conditions (acid catalyst with a carboxylic acid) are unlikely to be effective. Reaction with more reactive acylating agents like acyl chlorides or anhydrides might proceed, but would likely require forcing conditions and could compete with N-acylation of the more nucleophilic amino group. If O-acylation is desired, the amino group would typically need to be protected first.

Similarly, etherification via a Williamson ether synthesis-type mechanism (deprotonation to form an alkoxide followed by reaction with an alkyl halide) is severely hindered for a tertiary alcohol. The sterically bulky alkoxide would be a strong base, favoring elimination reactions of the alkyl halide rather than substitution. Specialized methods would be required to achieve etherification at this position.

Reactivity of the Biphenyl (B1667301) Moiety

The biphenyl group in this compound is a key site for chemical modification. Its reactivity is influenced by the electronic effects of the 2-(1-amino-2-hydroxypropan-2-yl)propyl substituent on one of the phenyl rings.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. researchgate.netmasterorganicchemistry.com In the case of this compound, the position of electrophilic attack on the biphenyl system is directed by the existing substituents. The phenyl group itself is known to be an ortho, para-directing activator for EAS. pearson.com

The substituent at the 4-position of one phenyl ring is an alkyl group bearing an amino and a hydroxyl group. Both the amino and hydroxyl groups are activating, ortho, para-directing groups, primarily through resonance effects where their lone pairs of electrons can delocalize into the aromatic ring, stabilizing the arenium ion intermediate. However, under acidic conditions required for many EAS reactions, the amino group will be protonated to form an ammonium (B1175870) group (-NH3+), which is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.

The directing effects on the substituted ring are therefore complex and dependent on reaction conditions. On the unsubstituted phenyl ring, the other phenyl ring acts as an ortho, para-directing group. youtube.com This leads to substitution primarily at the 2'- and 4'-positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br2 with a Lewis acid catalyst (e.g., FeBr3). youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

| Electrophilic Aromatic Substitution Reaction | Typical Reagents | Predicted Major Products (Unsubstituted Ring) |

| Nitration | HNO₃, H₂SO₄ | 1-Amino-2-(2'-nitro-biphenyl-4-yl)propan-2-ol and 1-Amino-2-(4'-nitro-biphenyl-4-yl)propan-2-ol |

| Bromination | Br₂, FeBr₃ | 1-Amino-2-(2'-bromo-biphenyl-4-yl)propan-2-ol and 1-Amino-2-(4'-bromo-biphenyl-4-yl)propan-2-ol |

| Sulfonation | Fuming H₂SO₄ | 2'-(1-Amino-2-hydroxy-2-methylpropyl)biphenyl-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Amino-2-(2'-acetyl-biphenyl-4-yl)propan-2-ol and 1-Amino-2-(4'-acetyl-biphenyl-4-yl)propan-2-ol |

This table presents predicted products based on general principles of electrophilic aromatic substitution on biphenyl systems. Actual product distribution may vary based on specific reaction conditions.

Functionalization at Other Biphenyl Positions

Beyond electrophilic substitution, other positions on the biphenyl rings can be functionalized, though this often requires more specialized methods. For instance, lithiation followed by quenching with an electrophile could introduce substituents at specific positions, guided by the directing effects of the existing groups. The presence of the amino and hydroxyl groups may require the use of protecting groups to prevent undesired side reactions during such transformations.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with its proximate amino and hydroxyl groups, presents possibilities for intramolecular cyclization reactions. researchgate.netfrontiersin.org Under appropriate conditions, the nucleophilic amino group can attack an electrophilic center generated from the hydroxyl group or vice versa.

For example, acid-catalyzed dehydration of the tertiary alcohol could lead to the formation of a carbocation, which could then be trapped by the intramolecular amino group to form a six-membered heterocyclic ring. frontiersin.orgresearchgate.net The feasibility of such a reaction would depend on the relative rates of intramolecular cyclization versus intermolecular reactions or elimination.

Another potential transformation is oxidative cyclization, where the amino group and an adjacent aromatic position could react to form a fused heterocyclic system, a reaction observed in related aminophenyl compounds. nih.gov

| Intramolecular Reaction Type | Potential Triggering Conditions | Plausible Product Structure |

| Acid-catalyzed cyclization | Strong acid, heat | Formation of a substituted oxazinane ring |

| Oxidative cyclization | Oxidizing agent (e.g., DMSO) | Formation of a fused indoline-type structure |

This table outlines plausible intramolecular reactions. The actual occurrence and outcome of these reactions would need to be confirmed experimentally.

Mechanistic Studies of Key Transformations Involving this compound

The mechanism of electrophilic aromatic substitution on the biphenyl moiety would proceed through the classical arenium ion (or sigma complex) intermediate. The stability of this intermediate, which is influenced by the electronic effects of the substituents, determines the regioselectivity of the reaction. For substitution on the unsubstituted ring, the resonance stabilization provided by the adjacent phenyl ring favors the formation of ortho and para-substituted products. pearson.com

The mechanism of a potential acid-catalyzed intramolecular cyclization would likely initiate with the protonation of the tertiary hydroxyl group, followed by the loss of water to form a tertiary carbocation. frontiersin.orgresearchgate.net This carbocation would then be subject to nucleophilic attack by the lone pair of the primary amino group, leading to the formation of a new carbon-nitrogen bond and subsequent deprotonation to yield the cyclic product. researchgate.net

Computational studies on similar donor-acceptor substituted biphenyl systems have been used to understand the influence of substituent-induced torsion angles on their electronic and photophysical properties. frontiersin.org Similar theoretical calculations could provide valuable insights into the ground and excited state geometries of this compound and its derivatives, helping to rationalize their reactivity and spectroscopic behavior.

Applications in Advanced Organic Synthesis and Catalysis

1-Amino-2-biphenyl-4-ylpropan-2-ol as a Chiral Building Block

Chiral building blocks are fundamental to modern medicinal and materials chemistry, as the three-dimensional arrangement of atoms is critical to the function of a molecule. westlake.edu.cn Compounds like this compound, belonging to the class of chiral β-amino alcohols, are particularly sought after for their utility in constructing enantiomerically pure complex molecules. westlake.edu.cn

The synthesis of complex molecules bearing multiple functional groups often relies on starting materials that already contain several of these features in a well-defined stereochemical arrangement. Chiral amino alcohols are ideal precursors for this purpose. diva-portal.org The presence of both an amino and a hydroxyl group allows for differential protection and subsequent elaboration, enabling the stepwise construction of intricate molecular architectures. For example, the amino group can be acylated or alkylated, while the hydroxyl group can be etherified, esterified, or used to direct further reactions.

Natural products provide the inspiration for a significant portion of new pharmaceuticals, but their direct isolation and synthesis can be challenging. Consequently, the synthesis of natural product analogues—molecules that retain the core bioactive scaffold of a natural product but have modified peripheral structures—is a major focus of medicinal chemistry. diva-portal.orgnih.gov Chiral amino alcohols serve as key starting materials in this endeavor. diva-portal.org

The 1-amino-2-arylpropan-2-ol framework can be seen as a simplified, accessible scaffold for creating analogues of more complex natural products. For instance, the total synthesis of amino alcohol-containing natural products like D-erythro-sphingosine and (–)-stemoamide relies on stereocontrolled methods for assembling the core structure. diva-portal.org Similarly, this compound could be used in a diverted total synthesis approach, where a synthetic route is branched to produce a library of related compounds for biological screening. The biphenyl (B1667301) unit itself is a key feature in many natural products and designed molecules, and its inclusion in a chiral amino alcohol framework provides a direct path to novel analogues with potential therapeutic applications. nih.gov

Design and Evaluation of this compound Derivatives as Chiral Ligands

Perhaps the most significant application of chiral amino alcohols is in the field of asymmetric catalysis, where they serve as precursors to a vast array of chiral ligands. nih.govpnas.org The ability to easily synthesize derivatives allows for the fine-tuning of a ligand's steric and electronic properties to optimize it for a specific metal-catalyzed reaction. nih.govpnas.org The amino and alcohol functionalities are ideal handles for creating bidentate or tridentate ligands that can coordinate to a metal center and create a chiral environment. nih.govalfa-chemistry.com

The amino and hydroxyl groups of this compound and its derivatives can act as N,O-bidentate ligands, chelating to a single metal center. This coordination is fundamental to their use in catalysis. alfa-chemistry.comnih.gov

Palladium: Chiral ligands are crucial for controlling reactivity and selectivity in palladium-catalyzed reactions. nih.gov Amino alcohol-derived ligands, particularly mono-N-protected amino acids, coordinate to Pd(II) via a bidentate binding mode. acs.org Similarly, P,N-ligands derived from amino alcohols form stable complexes with palladium, which are active in transformations like asymmetric allylic alkylation. acs.orgfigshare.com The strong binding of primary amines can sometimes lead to stable but inactive bis(amine) palladium complexes; however, strategic derivatization to create bulkier ligands can prevent this and enable catalytic C-H activation. cam.ac.uk

Copper: Copper complexes featuring chiral amino alcohol ligands have been successfully used in asymmetric reactions. nih.govacs.org For example, chiral amino alcohols supported on silica (B1680970) can coordinate with copper(II) to form effective and recyclable heterogeneous catalysts for the nitroaldol (Henry) reaction. nih.govacs.org The ligand coordinates to the copper center, and this complex then orchestrates the enantioselective addition of a nitronate to an aldehyde. nih.gov Studies have also explored the enantioselective coordination of free amino acids to copper(II) complexes that already contain a chiral tetradentate ligand derived from amino acids, demonstrating the principles of chiral recognition at a metal center. frontiersin.org

Nickel: Simple amino alcohols like prolinol and trans-2-aminocyclohexanol have proven to be effective ligands for nickel-catalyzed Suzuki cross-coupling reactions of unactivated alkyl halides. nih.govorganic-chemistry.orgacs.org The amino alcohol coordinates to the nickel precatalyst, enabling the coupling of challenging substrates like secondary alkyl chlorides with arylboronic acids. nih.govorganic-chemistry.org The accessibility of a wide variety of chiral amino alcohols opens the door to developing versatile nickel catalysts for many cross-coupling processes. nih.gov

Table 1: Examples of Transition Metal Coordination with Amino Alcohol-Type Ligands

| Metal | Ligand Type | Coordination Mode | Resulting Complex Application | Source(s) |

| Palladium | P,N-Pincer Ligand from (S)-(+)-indolinemethanol | P,C,P-tridentate | Asymmetric Homoallylation | figshare.com |

| Copper | Silica-supported Chiral Amino Alcohols | N,O-bidentate | Heterogeneous Nitroaldol Reaction | nih.govacs.org |

| Nickel | Prolinol | N,O-bidentate | Suzuki Cross-Coupling | nih.govorganic-chemistry.org |

| Ruthenium | (1S,2R)-1-Amino-2-indanol | N,O-bidentate | Asymmetric Transfer Hydrogenation | mdpi.com |

The ultimate goal of designing a chiral ligand is to achieve high stereocontrol in a catalytic reaction. acs.org When a derivative of this compound coordinates to a metal, it creates a chiral pocket around the active site. This chiral environment forces the substrate(s) to approach the metal in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other. nih.govacs.org

A common and highly successful strategy involves converting the amino alcohol into a P,N-ligand, such as a phosphinooxazoline (PHOX) ligand. nih.govpnas.org These "non-symmetrical" ligands have proven to be exceptionally versatile and, in many cases, provide better enantioselectivity than traditional C₂-symmetric ligands. nih.gov The modular synthesis, starting from an amino alcohol, allows for systematic variation of both the phosphine (B1218219) group and the substituent on the oxazoline (B21484) ring, enabling extensive fine-tuning of the catalyst's performance. nih.govpnas.org

Asymmetric hydrogenation is a powerful and atom-economical method for producing enantiomerically pure alcohols and amines from prochiral ketones, olefins, and imines. mdpi.comnih.gov Metal complexes bearing chiral ligands derived from amino alcohols are highly effective catalysts for this transformation. researchgate.netresearchgate.net

Ruthenium and iridium complexes are particularly prominent in this area. For example, a ruthenium complex formed from [RuCl₂(p-cymene)]₂ and the chiral β-amino alcohol (1S,2R)-1-amino-2-indanol is an efficient catalyst for the asymmetric transfer hydrogenation (ATH) of N-phosphinyl ketimines, producing chiral phosphinamides with high yields and good enantioselectivity. mdpi.com The rigid backbone of the amino indanol ligand was found to be crucial for achieving high stereocontrol. mdpi.com Similarly, iridium catalysts modified with chiral tridentate P,N,N ligands have demonstrated outstanding activity and selectivity in the hydrogenation of a wide range of ketones and imines. researchgate.net

The research findings below illustrate the effectiveness of such catalytic systems, which rely on ligands structurally related to derivatives of this compound.

Table 2: Research Findings on Asymmetric Hydrogenation Using Chiral Amino Alcohol-Derived Catalysts

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Source |

| N-(1-Phenylethylidene)diphenylphosphinamide | [RuCl₂(p-cymene)]₂ / (1S,2R)-1-Amino-2-indanol | N-(1-Phenylethyl)diphenylphosphinamide | 90 | 82 (S) | mdpi.com |

| N-(1-(4-Methoxyphenyl)ethylidene)diphenylphosphinamide | [RuCl₂(p-cymene)]₂ / (1S,2R)-1-Amino-2-indanol | N-(1-(4-Methoxyphenyl)ethyl)diphenylphosphinamide | 89 | 80 (S) | mdpi.com |

| N-(1-(4-Chlorophenyl)ethylidene)diphenylphosphinamide | [RuCl₂(p-cymene)]₂ / (1S,2R)-1-Amino-2-indanol | N-(1-(4-Chlorophenyl)ethyl)diphenylphosphinamide | 91 | 79 (S) | mdpi.com |

| Adrenalineone HCl | RuCl(S,S)-TsDPEN / HCOOH:NEt₃ | (R)-Epinephrine | 91 | >99 | nih.gov |

| Noradrenalineone HCl | RuCl(S,S)-TsDPEN / HCOOH:NEt₃ | (R)-Norepinephrine | 92 | >99 | nih.gov |

Stereocontrol in Asymmetric Catalysis Mediated by Its Metal Complexes

Asymmetric C-C Bond Forming Reactions

There is no research documenting the application of this compound or its derivatives as catalysts or ligands in asymmetric carbon-carbon bond-forming reactions. This includes fundamental transformations such as aldol (B89426) reactions, Michael additions, and allylic alkylations, which are crucial for the construction of complex organic molecules.

Asymmetric C-N and C-O Bond Forming Reactions

Similarly, the utility of this compound in the enantioselective formation of carbon-nitrogen or carbon-oxygen bonds has not been described in the scientific literature. These reactions, including asymmetric aminations, hydroaminations, and etherifications, are vital for the synthesis of chiral amines and ethers, which are prevalent in pharmaceuticals and natural products.

This compound as a Chiral Organocatalyst

The potential of this compound to act as a standalone chiral organocatalyst has not been explored in published studies. Organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions, often employs chiral amines and alcohols. However, no reports indicate that this compound has been investigated for this purpose.

Theoretical and Computational Studies of 1 Amino 2 Biphenyl 4 Ylpropan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the intrinsic properties of molecules. For a molecule like 1-Amino-2-biphenyl-4-ylpropan-2-ol, these methods can provide invaluable insights into its geometry, electronic landscape, and spectroscopic signatures.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties such as charge distribution and frontier molecular orbitals.

For the biphenyl (B1667301) moiety, a key structural feature is the dihedral angle between the two phenyl rings. In the gas phase, unsubstituted biphenyl has a twisted conformation with a dihedral angle of approximately 44.4°. wikipedia.org However, in the solid state, the molecule can be planar due to crystal packing forces. wikipedia.org A DFT study on 2-(Biphenyl-4-yl)propan-2-ol, a closely related compound lacking the amino group, revealed a gas-phase optimized dihedral angle of 39.33°. This highlights the influence of substituents on the biphenyl torsion. For this compound, the presence of the amino and hydroxyl groups would likely lead to a unique dihedral angle as a result of both steric and electronic effects.

DFT calculations on other biphenyl derivatives have demonstrated how substituents can alter the electronic properties of the molecule. For instance, studies on biphenyl-4-carboxylic acid and 4-acetylbiphenyl (B160227) have shown how electron-withdrawing or -donating groups affect the molecular stability and bond strengths. tandfonline.com In the case of this compound, the amino group (an electron-donating group) and the propan-2-ol group would influence the electron density distribution across the biphenyl system.

Furthermore, DFT is used to analyze frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. For a biphenyl-based iminooxime, DFT calculations were used to interpret its electrostatic character and electron mobility. researchgate.net A similar approach for this compound would likely show the HOMO localized on the electron-rich amino-substituted phenyl ring and the LUMO distributed over the biphenyl system.

A hypothetical DFT study on this compound would likely involve the B3LYP functional with a basis set such as 6-311++G(d,p) to accurately model the system. tandfonline.com The results would provide a detailed picture of its three-dimensional structure and electronic landscape.

Conformational Analysis and Energy Landscapes

The flexibility of the propanol (B110389) side chain and the rotational freedom of the biphenyl group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them, thus defining the molecule's potential energy surface.

Computational studies on flexible amino alcohols have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. The relative orientation of the amino and hydroxyl groups can lead to various conformers with distinct energies.

The torsional potential of the biphenyl group is another crucial aspect. In substituted biphenyls, the rotation around the central C-C bond can be hindered, potentially leading to atropisomerism, where rotational isomers are stable and can be isolated. wikipedia.org While this is more common with bulky ortho substituents, the substitution pattern in this compound could still present interesting rotational barriers.

A thorough conformational analysis would involve scanning the potential energy surface by systematically varying key dihedral angles, such as the one defining the biphenyl twist and those associated with the propanol side chain. High-level quantum mechanical methods would be used to calculate the energies of these conformations to construct a detailed energy landscape.

Spectroscopic Property Predictions (e.g., NMR, IR, UV) for Structural Elucidation

Computational methods are instrumental in predicting spectroscopic properties, which aids in the interpretation of experimental data and structural confirmation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are highly valuable. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. Comparing this with an experimental spectrum would help in assigning the peaks to specific atoms in the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include N-H stretching from the amino group, O-H stretching from the hydroxyl group, C-H stretching from the aromatic and aliphatic parts, and various bending and torsional modes of the biphenyl and propanol backbone. A comparative study of biphenyl derivatives has shown how substituents affect the vibrational frequencies. tandfonline.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. For biphenyl and its derivatives, the UV-Vis spectrum is characterized by a strong absorption band related to the π-π* transitions within the aromatic system. The position and intensity of this band are sensitive to the dihedral angle between the phenyl rings and the nature of the substituents.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time.

Investigation of Dynamic Behavior and Solvent Interactions

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach is particularly useful for studying large systems, including a solute molecule like this compound in a solvent.

An MD simulation of this compound in an aqueous solution, for example, would reveal how the molecule interacts with water molecules through hydrogen bonding at the amino and hydroxyl groups. It would also show the dynamic nature of the biphenyl group's rotation in solution. Studies on biphenyl in liquid crystalline solvents have demonstrated how the environment influences the torsional angle distribution. aip.org A similar investigation for this compound would clarify the interplay between intramolecular conformational preferences and intermolecular interactions with the solvent. benthamopenarchives.com

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The accuracy of the MD simulation is highly dependent on the quality of the force field used. mdpi.com

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to probe experimentally.

For this compound, computational methods could be used to study various potential reactions. For example, the amino and hydroxyl groups can participate in a range of reactions. DFT studies on the Ag(I)-catalyzed addition of amino alcohols to olefins have elucidated competing reaction mechanisms, showing how the catalyst can direct the reaction towards either N-adducts or O-adducts. nih.govrsc.org Such studies provide a framework for understanding the reactivity of the functional groups present in this compound.

Another area of investigation could be the mechanisms of its synthesis or degradation. For example, the synthesis of β-amino alcohols can proceed through enantioselective radical C-H amination, and computational studies can help rationalize the observed stereoselectivity. nih.gov By mapping the potential energy surface of a proposed reaction, computational chemists can identify the lowest energy pathway and the structures of any intermediates and transition states, thereby providing a detailed mechanistic understanding.

Transition State Analysis and Reaction Pathway Mapping

The synthesis of chiral amino alcohols such as this compound can proceed through various routes, and computational methods are instrumental in elucidating the underlying reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most favorable reaction pathways, intermediates, and transition states.

One common synthetic route to β-amino alcohols involves the reaction of an epoxide with an amine or the reduction of an α-amino ketone. Computational studies, often employing Density Functional Theory (DFT), can model these transformations. For instance, in the synthesis of related β-amino alcohols, computational investigations have been used to delineate the mechanisms of reactions involving reagents like thionyl chloride. cdnsciencepub.com These studies analyze the energies of ground states, transition states, and intermediates. cdnsciencepub.com

For a hypothetical synthesis of this compound from a corresponding epoxide (4-(oxiran-2-yl)biphenyl) and ammonia (B1221849), transition state analysis would involve locating the saddle point on the potential energy surface corresponding to the ring-opening of the epoxide. The geometry of this transition state, including the bond lengths and angles of the forming and breaking bonds, would be optimized. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility.

Similarly, for a pathway involving the reduction of an α-amino ketone, computational models can compare different reducing agents and predict their stereoselectivity by calculating the transition state energies for the formation of different stereoisomers.

A representative, though hypothetical, data table for the transition state analysis of the aminolysis of 4-(oxiran-2-yl)biphenyl with ammonia is presented below. The values are illustrative of what a DFT calculation might yield.

| Parameter | Reactants | Transition State | Product |

| Relative Energy (kcal/mol) | 0.00 | +25.3 | -15.8 |

| C-N Bond Distance (Å) | N/A | 2.15 | 1.47 |

| C-O Bond Distance (Å) | 1.45 | 1.85 | N/A |

| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |

This table is illustrative and based on general principles of epoxide aminolysis.

Prediction of Stereoselectivity

The prediction of stereoselectivity is a significant achievement of modern computational chemistry. nih.gov For a molecule like this compound, which contains two chiral centers, four possible stereoisomers can exist. Computational methods can predict the most likely stereochemical outcome of a reaction by comparing the energies of the transition states leading to each stereoisomer.

The stereoselectivity in the synthesis of β-amino alcohols can be modeled using force fields or quantum mechanical methods. nih.gov These models can identify the factors that control the stereochemical outcome, such as steric hindrance, electronic effects, and the nature of the catalyst or solvent. nih.gov For example, in the addition of organometallic reagents to α-amino aldehydes, computational models can explain the observed diastereoselectivity by analyzing the chelation of the metal with the amino and carbonyl groups.

In the context of this compound, if it were synthesized via a catalytic asymmetric process, computational modeling could be used to design and optimize the chiral catalyst. By calculating the interaction energies between the catalyst and the substrate in the transition state, researchers can predict which catalyst will afford the highest enantiomeric excess.

A hypothetical data table illustrating the predicted stereoselectivity for a catalytic asymmetric synthesis of this compound is shown below. The data represents a plausible outcome from a computational study.

| Catalyst | Predicted Diastereomeric Ratio (syn:anti) | Predicted Enantiomeric Excess of Major Diastereomer (%) |

| Catalyst A | 85:15 | 92 |

| Catalyst B | 70:30 | 85 |

| Catalyst C | 95:5 | 98 |

This table is illustrative and based on general principles of asymmetric catalysis.

Computational Structure-Property Relationships

Computational methods are widely used to establish Quantitative Structure-Property Relationships (QSPR), which correlate the chemical structure of a molecule with its physical, chemical, and biological properties. For this compound, these studies can provide valuable insights into its behavior and potential applications.

A key structural feature of biphenyl derivatives is the torsional angle between the two phenyl rings, which influences the molecule's conformation and electronic properties. acs.orgutah.eduacs.org Computational studies using methods like DFT can calculate this angle and the energy barrier to rotation. acs.org The torsional angle in biphenyl itself is known to vary depending on the phase, being around 44° in the gas phase and closer to planar in the solid state. utah.educolostate.edu The presence of substituents, such as the propanolamine (B44665) group in this compound, would be expected to influence this angle.

QSPR studies can also be used to predict various properties of this compound, such as its solubility, lipophilicity (logP), and electronic properties like the HOMO-LUMO gap. These properties are crucial for understanding the molecule's behavior in different environments and for designing potential applications. For instance, QSAR (Quantitative Structure-Activity Relationship) models are frequently used in drug discovery to predict the biological activity of compounds based on their molecular descriptors. nih.govnih.govtandfonline.comtandfonline.com

A hypothetical data table summarizing some computationally predicted properties of this compound is provided below.

| Property | Predicted Value | Method |

| Torsional Angle (gas phase) | 42.5° | DFT (B3LYP/6-31G) |

| Dipole Moment | 2.8 D | DFT (B3LYP/6-31G) |

| LogP | 3.2 | ALOGPS |

| HOMO-LUMO Gap | 5.1 eV | DFT (B3LYP/6-31G*) |

This table contains illustrative data based on computational methods applied to similar molecules.

Derivatization and Analogue Development Based on 1 Amino 2 Biphenyl 4 Ylpropan 2 Ol

Structural Modifications and Homologation

Structural modifications of the core 1-amino-2-biphenyl-4-ylpropan-2-ol scaffold can involve changes to the carbon backbone, a process known as homologation, or alterations to the existing functional groups. Homologation, the extension of the carbon chain, could involve the synthesis of analogues with a longer chain separating the amino group and the biphenyl (B1667301) moiety. While direct studies on the homologation of this compound are not prevalent in the reviewed literature, general organic synthesis principles suggest that such modifications could influence the molecule's spatial arrangement and flexibility, which can be crucial for its interactions with biological targets.

Modifications to the functional groups are more commonly explored. For instance, the tertiary alcohol could be esterified or etherified to alter the compound's polarity and metabolic stability. The primary amino group is a key site for a wide range of derivatizations, as discussed in the following section.

Synthesis of N-Substituted Analogues

The primary amino group of this compound is a prime target for derivatization, allowing for the synthesis of a diverse library of N-substituted analogues. Common strategies include N-alkylation and N-acylation, which can significantly alter the compound's lipophilicity, basicity, and hydrogen bonding capacity.

N-Alkylation: The introduction of alkyl groups to the amino function can be achieved through various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. Catalytic methods for the N-alkylation of amino alcohols and amino acids using alcohols as alkylating agents are also well-established, offering a greener and more atom-economical approach. d-nb.infobeilstein-journals.orgnih.govnih.gov For example, ruthenium and iridium catalysts have been successfully employed for the N-alkylation of α-amino acid esters and amides with a high degree of stereochemical retention. d-nb.infonih.gov These methods could be adapted for the selective mono- or di-alkylation of this compound.

N-Acylation: Acylation of the amino group to form amides is another common derivatization strategy. This can be accomplished by reacting the parent amine with acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. For instance, the synthesis of N-substituted 4-biphenyl acetamide (B32628) derivatives has been achieved by first converting 4-biphenylacetic acid to its acid chloride, followed by reaction with various amines. asianpubs.org A similar approach could be employed to synthesize N-acyl derivatives of this compound, introducing a wide array of functionalities. The synthesis of a hybrid molecule, 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, was successfully achieved through N,N′-dicyclohexylcarbodiimide (DCC)-mediated coupling between amphetamine and flurbiprofen (B1673479), demonstrating a viable synthetic route for creating amide linkages in related structures. mdpi.com

| N-Substitution Type | General Reaction | Potential Reagents | Key Outcome |

|---|---|---|---|

| N-Alkylation | Reductive Amination | Aldehydes, Ketones | Introduction of alkyl groups, altering basicity and lipophilicity. |

| N-Alkylation | Direct Alkylation | Alkyl Halides | Formation of mono- or di-alkylated products. |

| N-Alkylation | Catalytic Alkylation | Alcohols with Ru or Ir catalyst | Atom-economical, stereoretentive alkylation. d-nb.infonih.gov |

| N-Acylation | Amide Formation | Acid Chlorides, Anhydrides | Formation of stable amide bonds, modulating electronic properties. |

| N-Acylation | Peptide Coupling | Carboxylic Acids, Coupling Agents (e.g., DCC, HBTU) | Introduction of diverse acyl groups. mdpi.com |

Exploration of Different Aromatic Substitutions on the Biphenyl Moiety